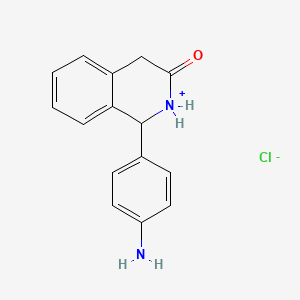

1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride

Description

1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride is a tetrahydroisoquinoline derivative characterized by a p-aminophenyl substituent at position 1 and a ketone group at position 3 of the isoquinoline scaffold. This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in pharmaceutical research, particularly as a precursor for active pharmaceutical ingredients (APIs) or intermediates in drug synthesis .

Properties

CAS No. |

64097-17-2 |

|---|---|

Molecular Formula |

C15H15ClN2O |

Molecular Weight |

274.74 g/mol |

IUPAC Name |

1-(4-aminophenyl)-2,4-dihydro-1H-isoquinolin-2-ium-3-one;chloride |

InChI |

InChI=1S/C15H14N2O.ClH/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15;/h1-8,15H,9,16H2,(H,17,18);1H |

InChI Key |

LLTIMRCNHPKMDU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C([NH2+]C1=O)C3=CC=C(C=C3)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Core

A foundational step involves synthesizing the 1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediate, which serves as a scaffold for further substitution. A reliable method described in a Chinese patent (CN101851200A) involves:

Step 1: Acylation of β-phenylethylamine with benzoyl chloride

In a non-polar solvent, β-phenylethylamine reacts with benzoyl chloride at 0–80°C for up to 5 hours in the presence of a catalyst to form N-phenethyl-benzamide. The molar ratios are carefully controlled (solvent to amine 5–15:1; organic base to amine 1–5:1; benzoyl chloride to amine 1–3:1).Step 2: Cyclization with polyphosphoric acid (PPA)

N-phenethyl-benzamide is dissolved in polyphosphoric acid and heated between 25–250°C (typically 130–150°C) for up to 10 hours. This induces intramolecular cyclization to yield 1-phenyl-3,4-dihydroisoquinoline.Step 3: Reduction to 1-phenyl-1,2,3,4-tetrahydroisoquinoline

The dihydroisoquinoline intermediate is reduced using sodium borohydride at 0°C for 16 hours. Subsequent acidification with hydrochloric acid and extraction yields the tetrahydroisoquinoline in high yield (~85%) and purity.

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | β-Phenylethylamine + Benzoyl chloride, catalyst, 0–80°C, 5h | N-phenethyl-benzamide | High | Controlled molar ratios |

| 2 | Polyphosphoric acid, 130–150°C, 3h | 1-Phenyl-3,4-dihydroisoquinoline | 70 | Cyclization step |

| 3 | NaBH4 reduction, 0°C, 16h + HCl acidification | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 85 | Reduction to tetrahydroisoquinoline |

Functionalization at the 3-Position to Form the Ketone

The 3-ketone functionality on the tetrahydroisoquinoline ring is typically introduced by oxidation of the 3-position or by using ketoamide precursors in the initial cyclization steps. Literature suggests:

- Using ketoamide intermediates followed by cyclization can yield 3-substituted tetrahydroisoquinolines.

- Alternatively, selective oxidation of the 3-position on the tetrahydroisoquinoline ring can be performed using mild oxidants.

Formation of Hydrochloride Salt

The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid in appropriate solvents, enhancing its stability and solubility for handling and further applications.

Comparative Summary of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acylation + PPA Cyclization + NaBH4 Reduction (Patent CN101851200A) | Stepwise synthesis of tetrahydroisoquinoline core | High yield, industrial scalability | Requires multiple steps, careful control of conditions |

| One-Pot Acylation with Aminobenzoic Acid in PPA (Academia.edu, 2006) | Direct synthesis of aminophenyl-substituted dihydroisoquinolines | Simplified procedure, high purity | Limited to certain substitution patterns |

| Ketoamide Cyclization | Allows introduction of 3-ketone group during ring formation | Efficient for 3-substituted derivatives | May require additional oxidation steps |

| Salt Formation | Conversion to hydrochloride salt for stability | Enhances solubility and handling | Requires careful pH control |

Research Results and Observations

- The polyphosphoric acid-mediated cyclization is a robust method for constructing the isoquinoline ring system with good yields (~70%).

- Sodium borohydride reduction is effective for converting dihydroisoquinolines to tetrahydroisoquinolines with yields up to 85%.

- One-pot methods reduce reaction times and purification steps but may require optimization for specific substituents.

- Characterization by NMR, MS, and melting point confirms the identity and purity of intermediates and final products.

- The hydrochloride salt form improves compound stability and is preferable for pharmaceutical applications.

Chemical Reactions Analysis

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. For the target compound, this method would involve:

-

Reactants :

-

A β-arylethylamine (e.g., dopamine derivative)

-

A carbonyl compound (e.g., p-aminophenyl aldehyde or ketone).

-

-

Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Acetonitrile/KH₂PO₄ buffer, 50°C | ~51%* | |

| Isolation | Preparative HPLC | – |

*Yield extrapolated from analogous reactions in .

Bischler-Napieralski Cyclization

This method involves cyclizing β-phenylethylamides to form dihydroisoquinolines, followed by reduction and oxidation:

-

Intermediate : N-Acyl-β-phenylethylamine derivative.

-

Oxidation : The 3-ketone group may be introduced via oxidation of a secondary alcohol intermediate using agents like PCC or CrO₃.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | POCl₃, reflux | Forms dihydroisoquinoline core |

| Reduction | NaBH₄ or LiAlH₄ | Produces tetrahydroisoquinoline |

| Oxidation | PCC in CH₂Cl₂ | Generates 3-ketone group |

Hydrochloride Salt Formation

The free base is treated with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt, enhancing stability and solubility .

Reactivity and Stability

-

Acid Sensitivity : The 3-ketone group may undergo keto-enol tautomerism under acidic conditions, influencing reactivity in further substitutions .

-

Electrophilic Aromatic Substitution : The p-aminophenyl group directs electrophiles to the para position, enabling halogenation or sulfonation .

Structural Confirmation

Key analytical data for analogous compounds include:

| Technique | Data for Validation | Reference |

|---|---|---|

| ¹H NMR | δ 3.00–3.17 (m, 2H, CH₂), 5.79 (s, 1H, NH) | |

| IR | 1660 cm⁻¹ (C=O stretch) | |

| MS | m/z 268 [M+2] |

Scientific Research Applications

Medicinal Chemistry

The compound is structurally related to tetrahydroisoquinolines, which are known for their diverse pharmacological activities. The synthesis of derivatives of tetrahydroisoquinoline has been extensively studied for their potential use as pharmaceuticals. For instance, compounds derived from tetrahydroisoquinoline have demonstrated promising results in treating conditions such as epilepsy and depression due to their ability to modulate neurotransmitter systems .

Table 1: Pharmacological Activities of Tetrahydroisoquinoline Derivatives

Neuropharmacology

Research has indicated that tetrahydroisoquinoline derivatives possess neuroprotective properties. For example, studies show that 1-methyl-1,2,3,4-tetrahydroisoquinoline can protect against neurotoxic agents like MPTP and rotenone by inhibiting monoamine oxidase (MAO) and scavenging free radicals . These mechanisms suggest that similar derivatives may offer protective effects in neurodegenerative diseases such as Parkinson's and Alzheimer's.

Case Study: Neuroprotective Effects

A study on the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline highlighted its ability to enhance dopamine metabolism and reduce oxidative stress in rodent models . This suggests that derivatives like this compound could similarly provide therapeutic benefits.

Antidepressant and Anti-addictive Properties

Recent investigations into the anti-addictive properties of tetrahydroisoquinoline derivatives reveal their potential in treating substance abuse disorders. The ability to modulate the glutamatergic system is particularly noteworthy. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has shown promise in reducing cravings in cocaine self-administration models .

Table 2: Potential Applications in Substance Abuse Treatment

| Compound Name | Application | Mechanism |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Reducing cravings | Glutamate modulation |

| This compound | Potential therapy for addiction | Antagonism of addictive pathways |

Mechanism of Action

The mechanism of action of 1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydroisoquinoline Derivatives

*Inferred from analogous compounds in the evidence.

Key Observations:

Substituent Position and Bioactivity: The p-aminophenyl group in the target compound may enhance binding to biological targets (e.g., receptors or enzymes) compared to the ethanone substituent in 1-(1,2,3,4-THIQ-7-yl)ethanone HCl, which is more lipophilic and suited for agrochemical applications . N-(4-(1,2,3,6-THP-4-yl)phenyl)acetamide HCl shares a phenylacetamide motif but lacks the tetrahydroisoquinoline core, limiting its structural overlap with the target compound.

Purity and Packaging: Commercial tetrahydroisoquinoline derivatives typically offer purities of 95–99%, with packaging ranging from 25 kg to 100 kg drums . The target compound likely follows similar industrial standards.

Derivatives with halogen or alkyl groups (e.g., 4-Chloro-6-methylpicolinic acid HCl ) are more common in agrochemical synthesis.

Research Findings and Gaps

- Synthetic Challenges: The p-aminophenyl group may introduce instability during synthesis, necessitating specialized purification protocols compared to simpler analogs like ethyl (R)-3-pyrrolidinecarboxylate HCl .

Biological Activity

1-(p-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C15H15ClN2O

- Molecular Weight : 270.75 g/mol

- IUPAC Name : 1-(4-Aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride

- CAS Number : 129075-52-1

- Appearance : White to off-white powder

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:

- Dopamine Receptor Modulation : The compound acts as a dopamine receptor modulator, influencing dopaminergic signaling pathways which are crucial in the treatment of neurodegenerative diseases such as Parkinson's disease .

- Inhibition of Enzymatic Activity : It has been identified as an inhibitor of dopamine β-hydroxylase, an enzyme involved in the synthesis of norepinephrine from dopamine. This inhibition can lead to increased levels of dopamine and may provide therapeutic benefits in conditions characterized by dopaminergic dysfunction .

Antiparkinsonian Effects

Research indicates that this compound may have potential as an antiparkinsonian agent. In vivo studies have demonstrated its effectiveness in improving motor function in animal models of Parkinson's disease .

Neuroprotective Properties

The compound exhibits neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .

Case Studies and Research Findings

A selection of studies highlights the biological activity and therapeutic potential of this compound:

Safety and Toxicology

The safety profile of this compound indicates that it may cause mild toxicity at higher doses. Safety data suggest it is harmful if swallowed and can cause skin irritation .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(p-aminophenyl)-1,2,3,4-tetrahydroisoquinolin-3-one hydrochloride, and how is structural purity validated?

- Methodology : Synthesis typically involves multi-step reactions starting from substituted benzoic acids or tetrahydroisoquinoline precursors. For example, analogous compounds in the tetrahydroisoquinoline family are synthesized via acid coupling, reductive amination, or nucleophilic substitution, followed by purification using column chromatography .

- Characterization : Confirm structure and purity using NMR (300 MHz, CDCl) and high-resolution mass spectrometry (HRMS). For example, compounds like N-Benzyl-2-{6,7-dimethoxy-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (yield: 7%) were validated via NMR and values .

Q. How is the purity of this compound assessed in pharmacological studies?

- Methodology : Use reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities. Reference standards (e.g., Pharmaceutical APIs and impurities in ) provide benchmarks for purity thresholds (e.g., >95% by area normalization) .

- Advanced Validation : Couple HPLC with mass spectrometry (LC-MS) to detect trace impurities, such as unreacted intermediates or stereoisomers .

Q. What structural features of this compound influence its pharmacological activity?

- Key Features :

- The p-aminophenyl group enhances receptor binding via hydrogen bonding.

- The tetrahydroisoquinolin-3-one core contributes to conformational rigidity, critical for selectivity (e.g., orexin receptor antagonism in ) .

- Experimental Design : Modify substituents (e.g., methoxy groups at positions 6 and 7) and compare receptor binding affinity using radioligand displacement assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for analogs with bulky substituents (e.g., naphthalen-2-ylmethyl)?

- Challenge : Bulky groups (e.g., 2-naphthyl in ) reduce reaction efficiency due to steric hindrance.

- Optimization Strategies :

- Use HATU as a coupling reagent instead of EDCl/HOBt to improve amide bond formation (yield increased from 37% to 50% in ) .

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

Q. How do contradictory data on receptor selectivity (e.g., orexin-1 vs. orexin-2) arise, and how can they be resolved?

- Analysis : Contradictions may stem from assay conditions (e.g., cell lines with varying receptor densities) or compound stability. For example, N-Benzyl-2-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenyl]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide showed 65% yield but variable IC values across assays .

- Resolution : Standardize assays using recombinant receptors in identical cell lines and validate compound stability via LC-MS before testing.

Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?

- Methodology :

- Core Modifications : Replace the tetrahydroisoquinolinone core with pyrazinoisoquinoline (see ) to assess impact on solubility and bioavailability .

- Substituent Libraries : Synthesize analogs with systematic variations (e.g., 3,4-dimethylphenyl vs. 3,4,5-trimethoxyphenyl ) and test in parallel using high-throughput screening .

- Data Interpretation : Use computational docking to correlate substituent hydrophobicity with receptor binding pocket interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.